REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[CH:8]=[C:9]([F:14])[CH:10]=[C:11]([Br:13])[CH:12]=1.C1C[O:18][CH2:17]C1>>[Br:13][C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([F:14])[CH:10]=1)[CH:17]=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at ca. 0 C
|
Type
|
WASH
|
Details
|
After rinsing with THF (3×20 mL) the mixture
|
Type
|
ALIQUOT
|
Details
|
The reaction was sampled by HPLC
|
Type
|
TEMPERATURE
|
Details
|
cooled to ca. 0° C
|
Type
|
ADDITION
|
Details
|
DMF was added over 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at ca. 0° C
|
Type
|
WAIT
|
Details
|
The mixture was aged 1.5 h at ca. 0° C.
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed slowly to ca. 20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ALIQUOT
|
Details
|
After sampling by HPLC
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with heptane (200 mL)
|
Type
|
ADDITION
|
Details
|
with a mixture of con HCl (120 mL)
|
Type
|
ADDITION
|
Details
|
diluted to 360 mL with water
|
Type
|
ADDITION
|
Details
|
Con HCl (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (400 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160.8 g | |
YIELD: PERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |